Structural Novelty: BIPM Possesses a Distinct Chemical Scaffold with a Unique Molecular Fingerprint Compared to Fasudil and Y-27632
BIPM exhibits a structurally unique chemotype not found in canonical ROCK inhibitors. Its molecular weight (374.43 g/mol) is significantly higher than that of Y-27632 (247.34 g/mol) and Fasudil (291.37 g/mol), indicating a more complex and potentially more selective pharmacophore [1][2][3]. The predicted lipophilicity (LogP) of BIPM, based on its 1,3-benzodioxole and isoquinoline moieties, is expected to be higher than that of Fasudil (XLogP 0.89) but likely lower than that of the highly lipophilic KD025 (LogP 3.61), positioning BIPM in a distinct physicochemical space that impacts cell permeability and distribution [2][3]. This unique molecular architecture supports its identification as a 'promising scaffold' for further development, as it offers a novel starting point for structure-activity relationship (SAR) studies distinct from existing inhibitor classes [1].
| Evidence Dimension | Molecular Weight and Lipophilicity (LogP) |
|---|---|
| Target Compound Data | MW: 374.43 g/mol; LogP: Not experimentally determined, predicted to be >1.0 based on scaffold |
| Comparator Or Baseline | Y-27632: MW 247.34 g/mol, LogP 1.54; Fasudil: MW 291.37 g/mol, XLogP 0.89; KD025: MW 452.51 g/mol, LogP 3.61 |
| Quantified Difference | BIPM MW is 127.09 g/mol higher than Y-27632 and 83.06 g/mol higher than Fasudil; LogP falls between Fasudil (0.89) and KD025 (3.61) |
| Conditions | Data compiled from PubChem, vendor technical datasheets, and literature values for comparator compounds [2][3] |
Why This Matters
Procurement of a structurally novel scaffold reduces the risk of cross-reactivity with off-target kinases commonly inhibited by other ROCK inhibitors, enabling cleaner interpretation of experimental results in complex biological systems.
- [1] Chong, C.M., Kou, M.T., Pan, P., Zhou, H., Ai, N., Li, C., Zhong, H.J., Leung, C.H., Hou, T. and Lee, S.M., 2016. Discovery of a novel ROCK2 inhibitor with anti-migration effects via docking and high-content drug screening. Molecular BioSystems, 12(9), pp.2713-2721. View Source
- [2] BIPM Product Page. TargetMol. (Accessed 2026). View Source
- [3] Fasudil Ligand Page. IUPHAR/BPS Guide to Pharmacology. (Accessed 2026). View Source
